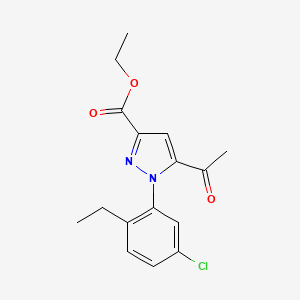
Ethyl 5-acetyl-1-(5-chloro-2-ethylphenyl)pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-acetyl-1-(5-chloro-2-ethylphenyl)pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are heterocyclic compounds characterized by a five-membered ring containing two adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-acetyl-1-(5-chloro-2-ethylphenyl)pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl glycinate hydrochloride with suitable reagents to form the pyrazole ring . The reaction conditions often include the use of a base, such as triethylamine, and solvents like ethanol or toluene.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using continuous-flow processes. This approach enhances safety and efficiency by controlling reaction parameters and minimizing the formation of hazardous intermediates . The use of metal-free catalysts and eco-friendly solvents is also explored to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-acetyl-1-(5-chloro-2-ethylphenyl)pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups.
Substitution: Halogenation and other substitution reactions can occur, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Ethyl 5-acetyl-1-(5-chloro-2-ethylphenyl)pyrazole-3-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Ethyl 5-acetyl-1-(5-chloro-2-ethylphenyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 5-acetyl-1-(5-chloro-2-methylphenyl)pyrazole-3-carboxylate
- Ethyl 5-acetyl-1-(5-chloro-2-propylphenyl)pyrazole-3-carboxylate
Uniqueness
Ethyl 5-acetyl-1-(5-chloro-2-ethylphenyl)pyrazole-3-carboxylate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various fields .
Propiedades
Fórmula molecular |
C16H17ClN2O3 |
|---|---|
Peso molecular |
320.77 g/mol |
Nombre IUPAC |
ethyl 5-acetyl-1-(5-chloro-2-ethylphenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C16H17ClN2O3/c1-4-11-6-7-12(17)8-15(11)19-14(10(3)20)9-13(18-19)16(21)22-5-2/h6-9H,4-5H2,1-3H3 |
Clave InChI |
UDFAJUJOTBSIPC-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C=C1)Cl)N2C(=CC(=N2)C(=O)OCC)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-Methoxy-5-methyl-4-(1-methylpiperidin-4-yl)anilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13843018.png)

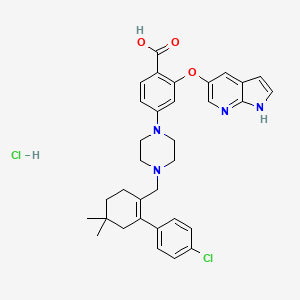
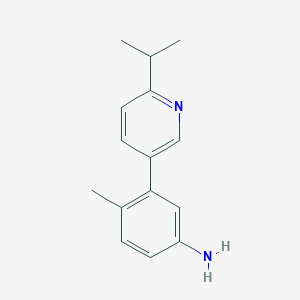
![1,3-thiazol-5-ylmethyl N-[5-amino-3-[tert-butyl(dimethyl)silyl]oxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B13843048.png)

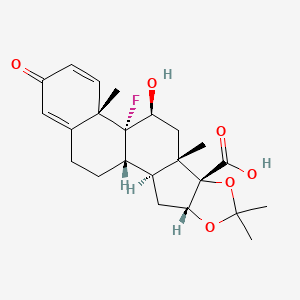
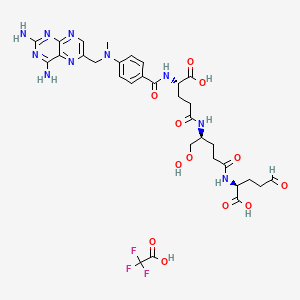

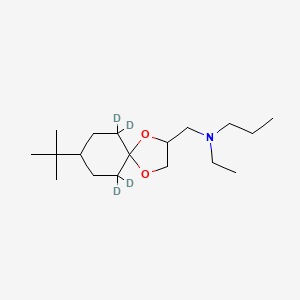
![4-[5-[ethyl(methyl)amino]-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13843093.png)


